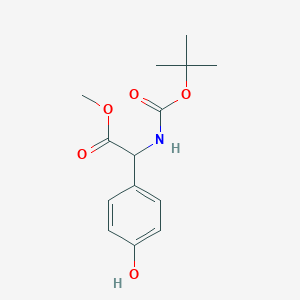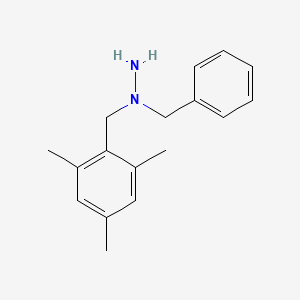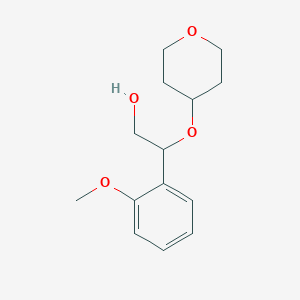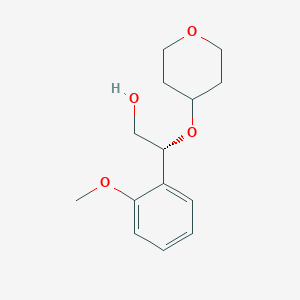
Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate
Overview
Description
“Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1434128-50-3 . It has a linear formula of C12H11BrN2O2 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of “this compound” involves the use of sodium hydride in tetrahydrofuran and mineral oil . The process starts with the addition of sodium hydride to a stirred solution of methyl 5-bromo-1H-pyrazole-3-carboxylate in THF at 0 °C . Benzyl bromide is then added to the mixture, which is stirred at 25 °C for 14 hours . The solution is then diluted with water and extracted with EtOAc . The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated . The residue is purified by silica gel column chromatography to obtain the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 295.14 . It is a white to yellow solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic pathways and studied the properties of compounds closely related to Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate. For instance, Ahmed et al. (2006) explored the synthetic studies of alkoxy isoindole-1,3-diones and their antibacterial activity, demonstrating the utility of related compounds in developing chemotherapeutic agents (Ahmed et al., 2006). Cuartas et al. (2017) reported on the synthetic sequence and molecular structures of reduced bipyrazoles from a simple pyrazole precursor, highlighting the potential for creating complex molecules with significant structural diversity (Cuartas et al., 2017).
Catalysis and Enzymatic Reactions
Wu et al. (2012) discussed the lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates, providing insights into the enzymatic selectivity and potential for synthesizing biologically active isomers (Wu et al., 2012).
Antibacterial Activity and Drug Synthesis
Several studies have also focused on the antibacterial properties and potential drug synthesis applications of compounds structurally related to this compound. For example, the synthesis and analysis of disperse benzothiazol-derivative mono-azo dyes by Şener et al. (2018) revealed the absorption properties of these compounds, suggesting applications in developing new materials with specific light-absorbing capabilities (Şener et al., 2018).
Corrosion Inhibition
The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, as researched by Chetouani et al. (2005), indicates that derivatives of this compound could serve as efficient corrosion inhibitors (Chetouani et al., 2005).
Safety and Hazards
“Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate” is classified as a dangerous substance . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 1-benzyl-5-bromopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFVKPQKDSYBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


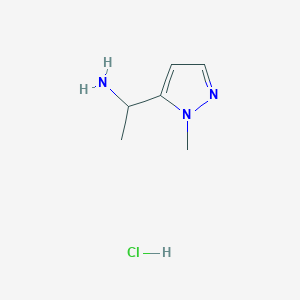
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)
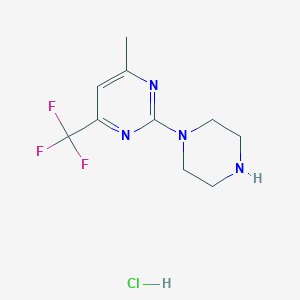
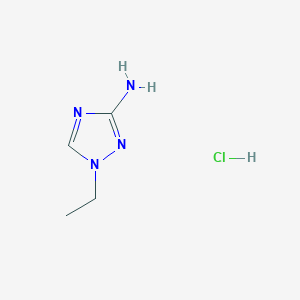
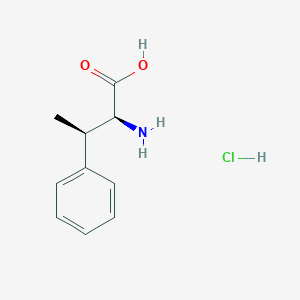
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)
